Glutaminase 1 (GLS1) is a mitochondrial enzyme that catalyzes the hydrolysis of glutamine to glutamate and ammonia. This conversion is the first step in glutaminolysis, a metabolic pathway that plays a critical role in cellular energy production, biosynthesis, and redox balance. [] GLS1 has two splice variants: kidney-type glutaminase (KGA) and glutaminase C isoform (GAC), both located in the mitochondria. [] GLS1 is ubiquitously expressed, while its isoform, GLS2, is primarily found in the liver. [, ] Cancer cells often exhibit increased reliance on glutamine metabolism, making GLS1 a promising target for cancer therapy. []
Molecular Structure Analysis
The chemical reactions involving GLS1 inhibitors primarily revolve around their binding to the GLS1 enzyme. For instance, BPTES and CB-839 bind to the allosteric site of GLS1, inducing a conformational change that inhibits the enzyme's catalytic activity. [, ] Some GLS1 inhibitors are designed to covalently modify the enzyme, resulting in irreversible inhibition. []
Mechanism of Action
GLS1 inhibitors primarily function by inhibiting the enzymatic activity of GLS1, thereby blocking the conversion of glutamine to glutamate. [] This inhibition can be achieved through various mechanisms, including:
Allosteric Inhibition: Compounds such as BPTES and CB-839 bind to a site on the enzyme distinct from the active site, inducing a conformational change that prevents substrate binding and catalysis. [, ]
Irreversible Inhibition: Certain GLS1 inhibitors are designed to react covalently with specific amino acid residues within the enzyme's active site, permanently disabling its catalytic function. []
Energy Production: Glutamate is a key substrate in the tricarboxylic acid (TCA) cycle, a central metabolic pathway for ATP production. [] Inhibiting glutaminolysis reduces the flux of glutamate into the TCA cycle, potentially compromising energy production in cancer cells. [, ]
Biosynthesis: Glutamate serves as a precursor for various biomolecules, including amino acids, lipids, and nucleotides. [] Inhibiting GLS1 limits the availability of glutamate for these biosynthetic pathways, potentially hindering cancer cell growth and proliferation. [, ]
Redox Balance: Glutamate contributes to glutathione synthesis, a major cellular antioxidant. [, ] Blocking glutaminolysis can deplete glutathione levels, increasing oxidative stress and rendering cancer cells vulnerable to oxidative damage. [, , , , ]
Physical and Chemical Properties Analysis
Solubility: Many GLS1 inhibitors are hydrophobic, leading to poor solubility in aqueous solutions. This can impact their bioavailability and limit their therapeutic potential. []
Applications
Cancer Research: As many cancer cells exhibit increased dependence on glutaminolysis, GLS1 inhibitors are being explored as potential anti-cancer agents. [, , , , , , , , , , , , , , , , , , , , , , , , , , ] Studies have demonstrated their efficacy in inhibiting the growth of various cancer cell lines, including breast cancer, lung cancer, ovarian cancer, pancreatic cancer, and multiple myeloma. [, , , , , , , , , , , , , , , , , , , , , ] Furthermore, research is ongoing to evaluate the potential of GLS1 inhibitors in combination therapies with other anticancer agents, such as PARP inhibitors and chemotherapy drugs. [, , , , ]
Immunology Research: GLS1 inhibitors have shown promise in modulating immune responses, particularly by suppressing Th17 cell development. [, ] These cells play a crucial role in autoimmune diseases, suggesting that GLS1 inhibitors could be beneficial in treating such conditions. [, ]
Fibrosis Research: Aberrant glutaminolysis has been implicated in the development of fibrosis in various organs, including the lungs and heart. [, , , , ] GLS1 inhibitors have demonstrated efficacy in attenuating fibrosis in preclinical models, highlighting their potential as anti-fibrotic agents. [, , , ]
Neuroscience Research: GLS1 plays a role in glutamatergic neurotransmission, a process implicated in various neurological and psychiatric disorders. [] Research is exploring the potential of GLS1 inhibitors in modulating neurotransmission and addressing conditions like schizophrenia. []
Corneal Neovascularization Research: GLS1 inhibition has shown promise in reducing corneal neovascularization by influencing macrophage polarization. [] This finding suggests potential applications in treating vision impairment caused by corneal neovascularization.
Future Directions
Developing More Selective and Potent Inhibitors: Ongoing research is focusing on designing and synthesizing new GLS1 inhibitors with enhanced potency and selectivity towards GLS1 over its isoform GLS2. [, ]
Optimizing Pharmacokinetic Properties: Current efforts are directed towards improving the solubility, stability, and bioavailability of GLS1 inhibitors to overcome limitations associated with their physicochemical properties. [, ]
Identifying Biomarkers for Patient Stratification: Research is focusing on identifying biomarkers that can predict sensitivity to GLS1 inhibitors, enabling personalized therapy and maximizing therapeutic benefits in specific patient populations. [, , , ]
Exploring Combination Therapies: Studies are ongoing to evaluate the efficacy of GLS1 inhibitors in combination with other therapeutic agents, such as chemotherapy, radiotherapy, and targeted therapies, to enhance their anti-cancer effects and overcome potential resistance mechanisms. [, , , , ]
Related Compounds
CB-839 (Telaglenastat)
Compound Description: CB-839 is an orally bioavailable, selective, non-competitive inhibitor of GLS1. [, , , , , , , , ] It disrupts glutamine metabolism, demonstrating significant antitumor activity in various preclinical models, including those for osteosarcoma, pancreatic ductal adenocarcinoma, and hepatocellular carcinoma. [, , ] It has shown promise in clinical trials for solid tumors, including biomarker-defined advanced solid tumors. [, ] CB-839's safety profile and efficacy in combination with other anticancer agents are also being explored. [, ]
6-Diazo-5-Oxo-L-Ornithine (DON)
Compound Description: DON is a non-selective inhibitor of glutaminase, targeting both GLS1 and GLS2 isoforms. [] It inhibits endothelial cell proliferation and migration by blocking glutamine metabolism. []
Compound 968
Compound Description: Compound 968 is a potent and selective inhibitor of GLS1. [, , ] It exhibits antitumor activity in multiple myeloma models and enhances the cytotoxic effects of dihydroartemisinin (DHA) in hepatocellular carcinoma cells. [, ] Compound 968 suppresses fibroblast-like synoviocyte (FLS) proliferation in rheumatoid arthritis models, highlighting its potential in inflammatory diseases. []
IPN60090
Compound Description: IPN60090 is a novel, orally bioavailable, and selective GLS1 inhibitor. [, ] It has shown promising results in preclinical studies, demonstrating potent antitumor activity in several cancer models, including ovarian cancer and non-small cell lung cancer (NSCLC). [, ] Research is ongoing to identify predictive biomarkers for IPN60090 sensitivity and to develop synergistic combination therapies with other anticancer agents. [, ]
IACS-6274
Compound Description: IACS-6274 is a novel, potent, and selective oral GLS1 inhibitor with favorable pharmacokinetic properties and antitumor activity. [, ] Preclinical studies demonstrated promising results in biomarker-defined models, prompting investigation in a phase I clinical trial for patients with advanced solid tumors. [, ] Results from this trial revealed significant target modulation and preliminary antitumor activity, supporting further clinical development. []
α-Ketoglutarate (α-KG)
Compound Description: α-KG is a key intermediate in the tricarboxylic acid (TCA) cycle, a crucial metabolic pathway for energy production. [, ] It is a product of glutamate metabolism and plays a crucial role in cell proliferation, migration, and survival. []
Dimethyl α-Ketoglutarate (Dimethyl α-KG)
Compound Description: Dimethyl α-KG is a cell-permeable derivative of α-ketoglutarate that can readily enter cells and participate in metabolic reactions. []
Glutamate
Compound Description: Glutamate is a key excitatory neurotransmitter in the central nervous system and a product of GLS1-mediated glutamine metabolism. [, , ] It plays a vital role in various cellular processes, including energy production and biosynthesis.
Aspartate
Compound Description: Aspartate is a non-essential amino acid that plays a crucial role in nucleotide biosynthesis, particularly in the pyrimidine synthesis pathway. [] It can be generated from glutamine metabolism through the TCA cycle and transamination reactions.
Olaparib
Relevance: Olaparib synergizes with GLS1 inhibitors to suppress tumor growth in preclinical models of renal cell carcinoma (RCC) by enhancing DNA replication stress and promoting cell death. [, ] This synergy highlights the potential of combining "GLS1 Inhibitor" compounds with DNA damaging agents for enhanced therapeutic efficacy.
β-Lapachone (β-lap)
Compound Description: β-lap is an ortho-naphthoquinone that selectively induces cell death in cancer cells overexpressing NAD(P)H:quinone oxidoreductase 1 (NQO1), making it a promising anticancer agent. [, ]
Relevance: β-lap synergizes with GLS1 inhibitors to induce cancer cell death through ROS generation and depletion of antioxidants like glutathione. [, ] This synergy highlights the potential of combining "GLS1 Inhibitor" compounds with NQO1 bioactivatable drugs for enhanced therapeutic efficacy in NQO1-overexpressing tumors.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
16-Bromoepiandrosterone is an injectable formulation of a compound called alpha-epi-bromide. It is a chemical relative of DHEA which was selected for development after it showed antiretroviral activity in laboratory tests.
HEC72702 is a novel Hepatitis B virus capsid inhibitor, based on clinical candidate GLS4. HEC72702 was found to display no induction of the CYP1A2, CYP3A4, or CYP2B6 enzyme at the high concentration of 10 μM. In particular, it demonstrated a good systemic exposure and high oral bioavailability and achieved a viral-load reduction greater than 2 log in a hydrodynamic-injected (HDI) HBV mouse model. HEC72702 has now been selected for further development.
Heclin is an inhibitor of HECT E3 ubiquitin ligases (IC50s = 6.8, 6.3, and 6.9 μM for Smurf2, Nedd4, and WWP1 HECT ligase domains, respectively). It inhibits autoubiquitination of Smurf2 in HEK293 cells expressing the human enzyme (IC50 = 9 μM) and reduces ubiquitination of Dishevelled 2 in HEK293 cells expressing Smurf2, Nedd4, or WWP2. Heclin is cytotoxic to HEK293 cells (IC50 = 45 μM). Heclin is a HECT E3 ubiquitin ligase inhibitor, which also acts by inhibiting Nedd4, Smurf2 and WWP1.